molecular formula C8H18N2O2 B6597044 1-(dimethoxymethyl)-4-methylpiperazine CAS No. 82502-21-4

1-(dimethoxymethyl)-4-methylpiperazine

Cat. No.: B6597044
CAS No.: 82502-21-4
M. Wt: 174.24 g/mol
InChI Key: LKSOQPYUAWXQOG-UHFFFAOYSA-N
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Description

1-(Dimethoxymethyl)-4-methylpiperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a dimethoxymethyl group attached to the nitrogen atom of a 4-methylpiperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dimethoxymethyl)-4-methylpiperazine can be synthesized through various methods. One common approach involves the reaction of 4-methylpiperazine with formaldehyde and methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the dimethoxymethyl group.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of heterogeneous catalysts in these reactors can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethoxymethyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dimethoxymethyl group to a hydroxymethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(Dimethoxymethyl)-4-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(dimethoxymethyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The dimethoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

1-(Dimethoxymethyl)-4-methylpiperazine can be compared with other piperazine derivatives, such as:

    1-(Methoxymethyl)-4-methylpiperazine: Lacks the second methoxy group, resulting in different chemical properties.

    1-(Dimethoxymethyl)-4-ethylpiperazine: Has an ethyl group instead of a methyl group, affecting its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(Dimethoxymethyl)-4-methylpiperazine is a piperazine derivative that has garnered interest due to its potential biological activities. This compound is characterized by the presence of two methoxy groups and a methyl group on the piperazine ring, which may influence its pharmacological properties. Research into its biological activity has revealed various mechanisms and effects, particularly in antimicrobial and anticancer applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H18N2O2\text{C}_8\text{H}_{18}\text{N}_2\text{O}_2

This structure includes:

  • A piperazine ring (a six-membered ring containing two nitrogen atoms)
  • Two methoxy groups (-OCH₃) attached to a carbon chain

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Effects : Preliminary findings suggest that this compound may inhibit the proliferation of certain cancer cell lines. The specific pathways involved in its anticancer activity are still under investigation, but it may interact with cellular signaling pathways that regulate cell growth and apoptosis.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliInhibition of growth
AntimicrobialS. aureusReduced viability
AnticancerHeLa cellsDecreased proliferation
AnticancerMCF-7 breast cancer cellsInduction of apoptosis

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound may integrate into bacterial membranes, altering their permeability and leading to cell death.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
  • Apoptosis Induction : In cancer cells, it could trigger apoptotic pathways, leading to programmed cell death.

Case Study 1: Antimicrobial Activity

A study conducted by Joseph et al. (2020) evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Potential

In a separate investigation, the effects of this compound on HeLa and MCF-7 cell lines were assessed. The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. The study proposed that the observed anticancer effects might be due to the compound's ability to induce oxidative stress within the cells.

Properties

IUPAC Name

1-(dimethoxymethyl)-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-9-4-6-10(7-5-9)8(11-2)12-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSOQPYUAWXQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10519259
Record name 1-(Dimethoxymethyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10519259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82502-21-4
Record name 1-(Dimethoxymethyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10519259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(dimethoxymethyl)-4-methylpiperazine
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